molecular formula C21H23N3O3S2 B2608213 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 850909-01-2

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2608213
CAS RN: 850909-01-2
M. Wt: 429.55
InChI Key: XNYFVDYUGMEVSY-QURGRASLSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Synthetic Methodologies and Precursors

  • Research has focused on the development of synthetic methodologies for benzothiazole derivatives, which are crucial for preparing radiopharmaceuticals and other biologically active molecules. For instance, the synthesis of (S)-BZM and related compounds through high-yield methods offers pathways for creating diagnostic agents (Bobeldijk et al., 1990).

Heterocyclic Synthesis

  • The utility of thiophenylhydrazonoacetates in heterocyclic synthesis highlights the potential for creating diverse molecular structures, including those similar to the target compound. These synthetic approaches are foundational for developing new therapeutics and research tools (Mohareb et al., 2004).

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis techniques have been employed to create novel heterocyclic compounds, including pyrido[3,2-f][1,4]thiazepines. Such methods offer efficient routes to complex molecules that could include the target compound, indicating the relevance of these techniques in accelerating research and development (Faty et al., 2011).

Biological Activities

  • Studies on benzothiazole derivatives have identified their potential in antimicrobial and anticancer applications. For example, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized and evaluated for their biological activity, demonstrating the importance of this chemical class in drug discovery (Bhoi et al., 2016).

Antimicrobial and Anticancer Evaluation

  • Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the therapeutic potential of compounds within this chemical framework. This research underscores the relevance of benzothiazole derivatives in addressing infectious diseases (Jeankumar et al., 2013).

properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-3-24-18-11-6-15(2)14-19(18)28-21(24)22-20(25)16-7-9-17(10-8-16)29(26,27)23-12-4-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYFVDYUGMEVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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